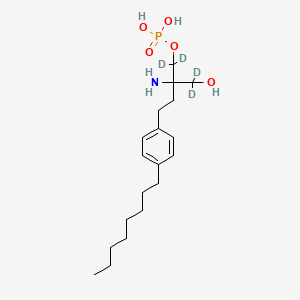
Fingolimod phosphate-d4
描述
[2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] dihydrogen phosphate is a deuterium-labeled derivative of fingolimod phosphate, a sphingosine 1-phosphate receptor modulator. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of fingolimod, a drug approved for the treatment of relapsing-remitting multiple sclerosis .
属性
分子式 |
C19H34NO5P |
|---|---|
分子量 |
391.5 g/mol |
IUPAC 名称 |
[2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] dihydrogen phosphate |
InChI |
InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)/i15D2,16D2 |
InChI 键 |
LRFKWQGGENFBFO-ONNKGWAKSA-N |
外观 |
Purity:99.3% HPLC; >98% atom DWhite solid |
同义词 |
FTY720-P-d4; FTY-P-d4; |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of fingolimod phosphate D4 involves the incorporation of deuterium atoms into the fingolimod molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of fingolimod phosphate D4 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to verify the incorporation of deuterium and the overall quality of the compound .
化学反应分析
Types of Reactions
[2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of fingolimod phosphate D4 can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
[2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] dihydrogen phosphate is widely used in scientific research for various applications, including:
Pharmacokinetics and Pharmacodynamics: Studying the absorption, distribution, metabolism, and excretion of fingolimod in the body.
Multiple Sclerosis Research: Investigating the efficacy and safety of fingolimod in treating relapsing-remitting multiple sclerosis.
Drug Development: Developing new therapeutic agents based on the structure and activity of fingolimod
作用机制
[2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] dihydrogen phosphate exerts its effects by modulating sphingosine 1-phosphate receptors. These receptors play a crucial role in regulating immune cell trafficking and vascular integrity. By binding to these receptors, fingolimod phosphate D4 prevents the egress of lymphocytes from lymph nodes, thereby reducing their presence in the central nervous system and mitigating the inflammatory response associated with multiple sclerosis .
相似化合物的比较
Similar Compounds
Fingolimod: The non-deuterated form of fingolimod phosphate D4.
Siponimod: Another sphingosine 1-phosphate receptor modulator used in the treatment of multiple sclerosis.
Ozanimod: A newer sphingosine 1-phosphate receptor modulator with similar therapeutic applications
Uniqueness
[2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] dihydrogen phosphate is unique due to the incorporation of deuterium atoms, which can provide insights into the metabolic pathways and pharmacokinetics of fingolimod. This makes it a valuable tool in drug development and pharmacological research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


